Reactivity in Cross-Coupling: 2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine
In palladium-catalyzed carbonylative Suzuki cross-coupling reactions, the reactivity of halogenated pyridines follows a well-established trend: iodopyridines are significantly more reactive than bromopyridines [1]. This reactivity order is a cornerstone of synthetic planning, as it allows for chemoselective couplings in polyhalogenated systems. While the study does not provide a direct rate constant for 2-iodo-3-methylpyridine, the class-level trend (I > Br >> Cl) is a robust and universally accepted principle in organometallic chemistry. The enhanced reactivity of the C-I bond towards oxidative addition with Pd(0) is the mechanistic basis for this differentiation, enabling faster reactions and higher yields under milder conditions.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Iodopyridines are the most reactive class |
| Comparator Or Baseline | Bromopyridines and Chloropyridines are less reactive |
| Quantified Difference | Qualitative reactivity order: Iodo > Bromo > Chloro |
| Conditions | Carbonylative Suzuki cross-coupling with Pd-phosphane catalysts |
Why This Matters
For a procurement decision, this evidence confirms that selecting the iodo-derivative is necessary to achieve the highest reactivity and broadest substrate scope in cross-coupling applications.
- [1] Couve-Bonnaire, S., Carpentier, J.-F., Mortreux, A., & Castanet, Y. (n.d.). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Abstract indicates reactivity order decreases from iodo- to bromopyridines. View Source
